
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound known for its diverse chemical properties and potential applications across various scientific domains. This compound combines multiple functional groups, such as a piperidine ring, a chloropyridine moiety, and a thiophene ring, making it a versatile candidate for chemical synthesis and research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. One common method includes the condensation of 3-chloropyridine with 4-piperidinol to form 4-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate can then undergo a Friedel-Crafts acylation with thiophene-2-yl-ethanone in the presence of a Lewis acid, like aluminum chloride, to yield the final compound.
Industrial Production Methods
Industrially, the compound may be synthesized using optimized and scalable processes, ensuring high purity and yield. Automation and continuous-flow reactors may be employed to streamline the synthesis, reduce reaction times, and improve overall efficiency. Catalysts and reagents are selected to minimize waste and enhance environmental sustainability.
Types of Reactions it Undergoes
This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions using nucleophiles like amines or alkoxides.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups replace specific atoms or groups in the molecule.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific research areas due to its chemical versatility:
Chemistry: : Utilized as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: : Explored as a lead compound for developing new pharmaceuticals, particularly for its interactions with biological targets and potential therapeutic effects.
Industry: : Used in the development of novel materials, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: : The compound may modulate biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic reactions.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: : Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(furan-2-yl)ethanone: : Similar structure but with a furan ring replacing the thiophene ring, leading to different chemical and biological properties.
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone:
Overall, this compound’s multifaceted nature makes it a valuable subject for ongoing chemical and biomedical research.
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-11-18-6-3-15(14)21-12-4-7-19(8-5-12)16(20)10-13-2-1-9-22-13/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLEHZRMXPERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
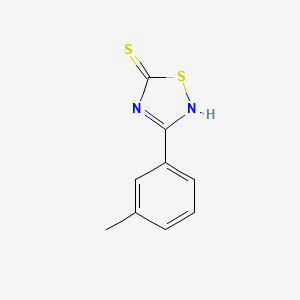
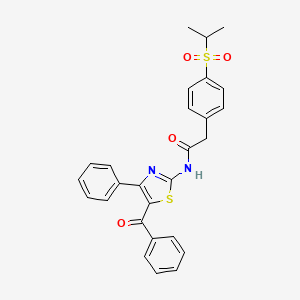
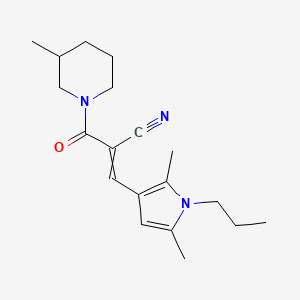
![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
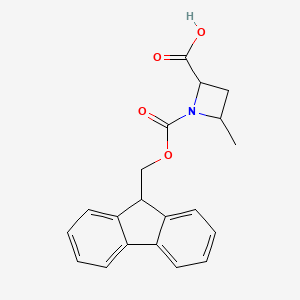
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)
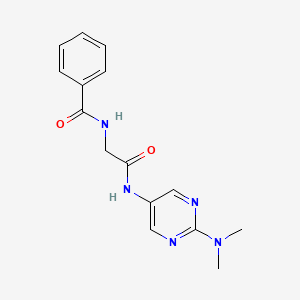
![4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol](/img/structure/B2903047.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903049.png)
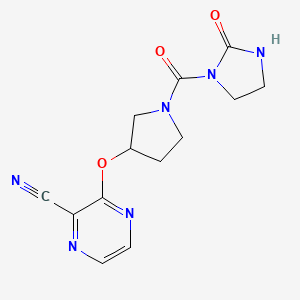
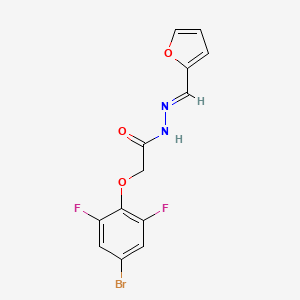
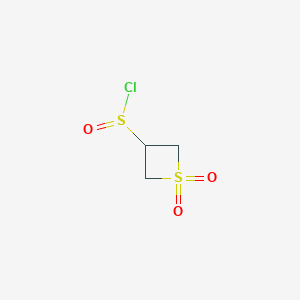

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2903059.png)
